

Comprehensive Spectral Guide: Methyl 4-(methoxymethyl)phenylacetate[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 4-(methoxymethyl)phenylacetate

CAS No.: 115414-80-7

Cat. No.: B171427

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Compound Profile & Significance

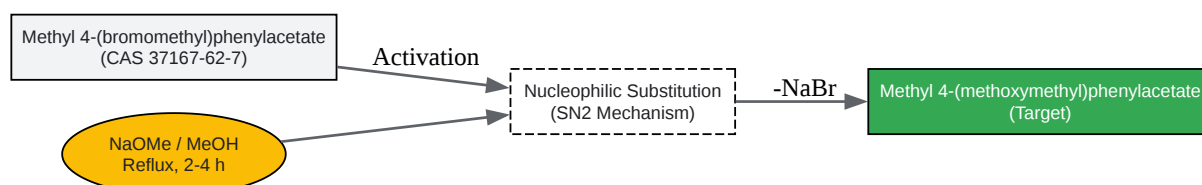
Methyl 4-(methoxymethyl)phenylacetate is a bifunctional aromatic ester characterized by a methyl ester moiety and a methoxymethyl ether group on a para-substituted benzene ring.[1] It serves as a versatile building block in organic synthesis, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors where the phenylacetic acid scaffold is required.

Key Identifiers

Property	Detail
IUPAC Name	Methyl 2-[4-(methoxymethyl)phenyl]acetate
CAS Number	115414-80-7
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Physical State	Colorless to pale yellow liquid
Solubility	Soluble in MeOH, DCM, EtOAc; insoluble in water

Synthesis & Reaction Workflow

The synthesis typically proceeds via the methanolysis of methyl 4-(bromomethyl)phenylacetate or the direct methylation of the corresponding alcohol. The following workflow illustrates the standard conversion from the brominated precursor.



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Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-ester.

Spectral Data Analysis (NMR, IR, MS)[1]

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum exhibits a classic para-substituted aromatic pattern and three distinct aliphatic signals. The presence of two different methyl singlets (ester vs. ether) is the key diagnostic feature.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz^[1]^[2]

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
7.28 – 7.32	Doublet (d)	2H	Ar-H (3, ^[1] 5)	Ortho to methoxymethyl group
7.22 – 7.26	Doublet (d)	2H	Ar-H (2, ^[1] 6)	Ortho to acetate group
4.43	Singlet (s)	2H	Ar-CH ₂ -O	Benzylic methylene (Ether side)
3.69	Singlet (s)	3H	COO-CH ₃	Methyl ester
3.62	Singlet (s)	2H	Ar-CH ₂ -CO	Benzylic methylene (Ester side)
3.38	Singlet (s)	3H	O-CH ₃	Methyl ether

Interpretation Logic:

- Aromatic Region (AA'BB' System):** The 1,4-substitution creates a symmetric splitting pattern. ^[1] The protons ortho to the electron-donating ether alkyl group (methoxymethyl) typically appear slightly downfield relative to a simple alkyl, but the inductive effect of the ester side chain balances this, resulting in two close doublets around 7.2–7.3 ppm.
- Distinct Methyls:** The ester methyl (3.69 ppm) is deshielded by the carbonyl anisotropy, while the ether methyl (3.38 ppm) is shielded relative to the ester but deshielded relative to an alkane.
- Benzylic Methylene:** The methylene attached to the oxygen (4.43 ppm) is significantly downfield compared to the methylene attached to the carbonyl (3.62 ppm) due to the electronegativity of the ether oxygen.

Carbon-13 NMR (^{13}C NMR)

Solvent: CDCl_3

Shift (δ , ppm)	Type	Assignment
172.1	Cq	C=O (Ester Carbonyl)
137.5	Cq	Ar-C (C4, attached to CH_2OMe)
133.2	Cq	Ar-C (C1, attached to CH_2CO)
129.3	CH	Ar-C (C2,[1]6)
128.1	CH	Ar-C (C3,[1]5)
74.3	CH_2	Ar- CH_2 -O
58.2	CH_3	O- CH_3 (Ether Methyl)
52.1	CH_3	COO- CH_3 (Ester Methyl)
40.9	CH_2	Ar- CH_2 -CO

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV)[1]

m/z	Intensity	Fragment Ion	Mechanistic Origin
194	[M] ⁺	Molecular Ion	Parent molecule (C ₁₁ H ₁₄ O ₃)
163	[M-31] ⁺	[M - OMe] ⁺	Loss of methoxy group from ester or ether
135	[M-59] ⁺	[M - COOMe] ⁺	Loss of carbomethoxy group (Benzylic cation formation)
121	Base Peak	[C ₈ H ₉ O] ⁺	Methoxymethylbenzyl cation (Tropylium analog)
91	High	[C ₇ H ₇] ⁺	Tropylium ion (C ₆ H ₅ CH ₂ ⁺)

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR[1]

- 1735 cm⁻¹: Strong C=O stretching (Ester).
- 1150 – 1200 cm⁻¹: C-O-C stretching (Ester).
- 1100 cm⁻¹: C-O-C stretching (Aliphatic ether).
- 2850 – 2950 cm⁻¹: C-H stretching (Aliphatic).
- 3030 cm⁻¹: C-H stretching (Aromatic).

Experimental Protocol: Synthesis & Isolation

For the conversion of Methyl 4-(bromomethyl)phenylacetate to **Methyl 4-(methoxymethyl)phenylacetate**.

- Preparation: In a flame-dried round-bottom flask, dissolve Methyl 4-(bromomethyl)phenylacetate (1.0 eq) in anhydrous Methanol (0.2 M concentration).
- Reaction: Add Sodium Methoxide (1.1 eq, 25% wt in MeOH) dropwise at 0°C.
- Conditions: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting bromide ($R_f \sim 0.6$) and appearance of the product ($R_f \sim 0.4$).
- Workup: Quench with saturated NH_4Cl solution. Remove excess methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
- Purification: Wash combined organics with brine, dry over Na_2SO_4 , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure oil.

References

- PubChem Compound Summary. **Methyl 4-(methoxymethyl)phenylacetate** (CAS 115414-80-7).[1] National Center for Biotechnology Information. [Link](#)
- ChemBK Chemical Database. **Methyl 4-(methoxymethyl)phenylacetate** Properties and Supplier Data. [Link](#)
- MedChemExpress. Product Datasheet for 2-(4-(2-Methoxy-2-oxoethyl)phenyl)acetic acid (Related Derivative). [Link](#)
- PrepChem. Synthesis of Methyl Phenylacetate Derivatives. [Link](#)

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Sources

- 1. Showing Compound Pentyl formate (FDB020050) - FooDB [foodb.ca]

- [2. rsc.org \[rsc.org\]](https://www.rsc.org)
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